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Abstract
Dihydro-5-azacytidine acetate (DHAC), a robust analogue of 5-azacytidine, is a nucleoside

metabolic inhibitor with established antitumor properties. Its primary mechanism of action

involves the inhibition of DNA methyltransferase (DNMT), leading to hypomethylation of DNA

and subsequent reactivation of tumor suppressor genes. Additionally, DHAC competes with

cytidine triphosphate for incorporation into RNA, which can result in the degradation of

ribosomes and faulty protein synthesis. This guide provides a comprehensive overview of the

available preclinical and clinical data on Dihydro-5-azacytidine acetate, including its

mechanism of action, pharmacokinetic profile, and data from clinical trials. Detailed

experimental protocols and visualizations of key cellular pathways are also presented to

facilitate further research and drug development efforts.

Introduction
Dihydro-5-azacytidine (DHAC), also known by its National Service Center number NSC

264880, is a synthetic nucleoside analogue of cytidine.[1][2] Developed as a hydrolytically

stable alternative to 5-azacytidine, DHAC overcomes the limitation of its parent compound's

instability in aqueous solutions.[2] This stability allows for more flexible administration routes,

including prolonged intravenous infusions.[2] The primary therapeutic interest in DHAC lies in

its activity as a DNA hypomethylating agent, a class of drugs that has shown efficacy in the

treatment of various malignancies.[3][4] This document serves as a technical resource,
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consolidating the current knowledge on Dihydro-5-azacytidine acetate for the scientific

community.

Mechanism of Action
Dihydro-5-azacytidine acetate exerts its cytotoxic and antitumor effects through a dual

mechanism of action, primarily targeting DNA methylation and RNA function.

Inhibition of DNA Methyltransferase (DNMT)
As a cytidine analogue, DHAC is incorporated into replicating DNA.[1] Once integrated, it acts

as a potent inhibitor of DNA methyltransferases (DNMTs), particularly DNMT1, the enzyme

responsible for maintaining methylation patterns during cell division.[5] The nitrogen at the 5-

position of the azacytosine ring forms a covalent bond with the DNMT enzyme, trapping it on

the DNA and leading to its degradation.[6] This depletion of active DNMT1 results in passive

demethylation of the genome during subsequent rounds of DNA replication. The resulting

hypomethylation can lead to the re-expression of previously silenced tumor suppressor genes,

contributing to the antitumor activity of the compound.[4]
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Caption: Mechanism of action of Dihydro-5-azacytidine.
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Interference with RNA Function
In addition to its effects on DNA, Dihydro-5-azacytidine can also be incorporated into RNA.[1]

This incorporation disrupts normal RNA metabolism and function. Specifically, it has been

shown to compete with cytidine triphosphate for incorporation into RNA, which can lead to

ribosomal degradation and defective protein synthesis.[7] This contributes to the overall

cytotoxicity of the compound.

Quantitative Data
Preclinical In Vitro Data
While comprehensive IC50 data for Dihydro-5-azacytidine acetate across a wide range of

cancer cell lines is not readily available in the public domain, studies on its parent compound,

5-azacytidine, provide context for its potential potency. For example, 5-azacytidine has

demonstrated IC50 values in the low micromolar range in various cancer cell lines.[8][9]

A key measure of the activity of DHAC is its ability to induce DNA hypomethylation. In one

study, an LD10 dose of radiolabeled DHAC resulted in significant hypomethylation in L1210

leukemia cells.[7]

Cell Line Treatment % Hypomethylation Reference

L1210/0
LD10 dose of

[3H]DHAC
25.06% [7]

L1210/dCK(-)
LD10 dose of

[3H]DHAC
46.32% [7]

Preclinical Pharmacokinetics in Mice
Pharmacokinetic studies in tumor-bearing mice have provided initial insights into the in vivo

behavior of DHAC.
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Animal
Model

Dose

Peak
Plasma
Concentrati
on (Cmax)

Elimination
Half-life
(t1/2 α)

Elimination
Half-life
(t1/2 β)

Reference

Mice with

L1210/0

tumors

1500 mg/kg

(LD10)
317 µM 1.03 h 5 h [1][7]

Clinical Pharmacokinetics (Phase I)
A Phase I clinical trial in patients with advanced cancer provided key pharmacokinetic

parameters for DHAC administered as a 24-hour continuous intravenous infusion.[2]

Parameter Value Unit

Maximum Tolerated Dose

(MTD)
7 g/m²

Steady-state Plasma Levels (at

MTD)
10.0 - 20.5 µg/mL

Total-body Clearance 311 ± 76 mL/min/m²

Post-infusion Half-life 1 - 2 hours

Unchanged Drug in Urine 8 - 20 % of administered dose

Experimental Protocols
Synthesis of 5,6-Dihydro-5-azacytidine
The synthesis of 5,6-dihydro-5-azacytidine has been described in the literature.[10] A general

outline of a synthetic approach is provided below, based on related methodologies for 5-

azacytidine synthesis.[11][12]
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Caption: General synthetic workflow for Dihydro-5-azacytidine.

Protocol Outline:

Silylation of 5-azacytosine: 5-azacytosine is reacted with a silylating agent, such as a mixture

of hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl), in an appropriate

solvent to form a silylated intermediate.

Coupling with protected ribose: The silylated 5-azacytosine is then coupled with a protected

β-D-ribofuranose derivative. This reaction is typically catalyzed by a Lewis acid, such as

trimethylsilyl trifluoromethanesulfonate (TMS-Triflate).

Deprotection: The protecting groups on the ribose moiety are removed, often using a solution

of ammonia in methanol, to yield the final product, 5,6-dihydro-5-azacytidine.

Purification: The crude product is purified using techniques such as recrystallization or

chromatography.

Note: This is a generalized protocol. For a detailed, replicable synthesis, refer to the primary

literature.[10]

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic effects of Dihydro-5-
azacytidine acetate on cancer cell lines.

Materials:
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Cancer cell lines of interest

Complete cell culture medium

Dihydro-5-azacytidine acetate (dissolved in a suitable solvent, e.g., DMSO or water)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Drug Treatment: Treat the cells with a range of concentrations of Dihydro-5-azacytidine
acetate. Include a vehicle control (solvent only).

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the

formation of formazan crystals.

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g.,

570 nm) using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

LINE-1 DNA Methylation Analysis by Pyrosequencing
This protocol provides a general workflow for assessing changes in global DNA methylation by

analyzing the methylation status of Long Interspersed Nuclear Element-1 (LINE-1) repetitive
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elements.[3][10]
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Caption: Workflow for LINE-1 DNA methylation analysis.

Procedure Outline:

Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues treated with

Dihydro-5-azacytidine acetate and untreated controls.

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts

unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

PCR Amplification: Amplify a specific region of the LINE-1 promoter containing CpG sites

using bisulfite-specific primers. One of the primers should be biotinylated for subsequent

purification.
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Pyrosequencing: Perform pyrosequencing on the amplified PCR product. This technique

allows for the quantitative determination of the C/T ratio at each CpG site, which corresponds

to the methylation level.

Data Analysis: Analyze the pyrograms to calculate the percentage of methylation at each

CpG site.

In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of Dihydro-5-
azacytidine acetate in a subcutaneous xenograft mouse model.[13][14][15]

Materials:

Immunocompromised mice (e.g., athymic nude or SCID)

Human cancer cell line for tumor implantation

Dihydro-5-azacytidine acetate formulation for injection

Calipers for tumor measurement

Procedure:

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of

the mice.

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors

reach a predetermined volume, randomize the mice into treatment and control groups.

Drug Administration: Administer Dihydro-5-azacytidine acetate to the treatment group

according to a specified dosing schedule (e.g., daily intraperitoneal injections for a set

number of days). The control group receives the vehicle.

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals

throughout the study. Calculate tumor volume using the formula: (length × width²) / 2.
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Monitoring: Monitor the mice for signs of toxicity, including weight loss and changes in

behavior.

Endpoint: The study is typically terminated when tumors in the control group reach a

maximum allowable size. Tumors can be excised for further analysis (e.g., histology,

methylation analysis).

Data Analysis: Compare the tumor growth rates and final tumor volumes between the

treatment and control groups to assess the antitumor efficacy of Dihydro-5-azacytidine
acetate.

Clinical Trial Data
A Phase I clinical trial of Dihydro-5-azacytidine (NSC 264880) was conducted in patients with

advanced cancer.[2] The study aimed to determine the maximum tolerated dose (MTD), dose-

limiting toxicities (DLTs), and pharmacokinetic profile of DHAC administered as a 24-hour

continuous intravenous infusion every 28 days.

Key Findings:

Maximum Tolerated Dose (MTD): The MTD was established at 7 g/m².[2]

Dose-Limiting Toxicity (DLT): The primary DLT was pleuritic chest pain.[2] Other non-limiting

toxicities included nausea and vomiting. Importantly, no significant myelosuppression,

nephrotoxicity, or hepatotoxicity was observed.[2]

Antitumor Activity: One patient with Hodgkin's lymphoma experienced disease stabilization

for seven cycles, and two patients with aggressive lymphoma showed transient but dramatic

responses.[2]

Recommended Phase II Dose: A dose of 7 g/m² administered as a 24-hour continuous

intravenous infusion was recommended for subsequent Phase II trials.[2]

As of the writing of this guide, the results of any subsequent Phase II clinical trials for Dihydro-
5-azacytidine acetate are not widely available in the public domain.

Conclusion
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Dihydro-5-azacytidine acetate is a promising DNA methyltransferase inhibitor with a favorable

stability profile compared to its parent compound, 5-azacytidine. Preclinical studies have

demonstrated its ability to induce DNA hypomethylation and exert antitumor activity. The Phase

I clinical trial established a manageable safety profile and recommended a dose for further

investigation. However, a comprehensive understanding of its clinical efficacy and the specific

molecular pathways it modulates requires further research. The information and protocols

provided in this guide are intended to serve as a valuable resource for scientists and clinicians

working to further elucidate the therapeutic potential of this compound. The limited publicly

available data, particularly comprehensive in vitro cytotoxicity data and results from Phase II

clinical trials, highlight the need for continued investigation into this potentially valuable

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. brieflands.com [brieflands.com]

2. Synthesis and antitumor activity of dihydro-5-azacytidine, a hydrolytically stable analogue
of 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC
[pmc.ncbi.nlm.nih.gov]

7. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Phase II study of 5-azacytidine in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. qiagen.com [qiagen.com]

11. Synthesis of 5-azacytidine-6-13C and -6-14C - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15571978?utm_src=pdf-body
https://www.benchchem.com/product/b15571978?utm_src=pdf-custom-synthesis
https://brieflands.com/journals/ijcm/articles/110419
https://pubmed.ncbi.nlm.nih.gov/69026/
https://pubmed.ncbi.nlm.nih.gov/69026/
https://www.mdpi.com/1422-0067/23/19/11608
https://www.researchgate.net/publication/5426673_Modes_of_action_of_the_DNA_methyltransferase_inhibitors_azacytidine_and_decitabine
https://www.researchgate.net/figure/DNMT1-expression-is-highly-sensitive-to-5-aza-dC-treatment-A-Western-blots-of-DNMT1_fig2_42610836
https://pmc.ncbi.nlm.nih.gov/articles/PMC10107375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10107375/
https://pubmed.ncbi.nlm.nih.gov/16015507/
https://pubmed.ncbi.nlm.nih.gov/67894/
https://www.researchgate.net/publication/263977030_An_Improved_and_Scalable_Process_for_the_Synthesis_of_5-Azacytidine_An_Antineoplastic_DrugII
https://www.qiagen.com/no/resources/download.aspx?id=471f7467-69ef-4e8f-bf3e-dc8cb5eb77dd&lang=en
https://pubmed.ncbi.nlm.nih.gov/66316/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

13. 5-azacytidine reduces methylation, promotes differentiation and induces tumor
regression in a patient-derived IDH1 mutant glioma xenograft - PMC [pmc.ncbi.nlm.nih.gov]

14. oncotarget.com [oncotarget.com]

15. Treatment with 5-azacitidine delay growth of glioblastoma xenografts: a potential new
treatment approach for glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to Dihydro-5-azacytidine
Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15571978#what-is-dihydro-5-azacytidine-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://patents.google.com/patent/US7858774B2/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC3858560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3858560/
https://www.oncotarget.com/article/1408/text/
https://pubmed.ncbi.nlm.nih.gov/29427211/
https://pubmed.ncbi.nlm.nih.gov/29427211/
https://www.benchchem.com/product/b15571978#what-is-dihydro-5-azacytidine-acetate
https://www.benchchem.com/product/b15571978#what-is-dihydro-5-azacytidine-acetate
https://www.benchchem.com/product/b15571978#what-is-dihydro-5-azacytidine-acetate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15571978?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

